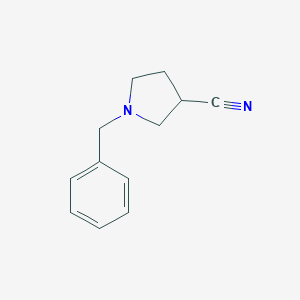

1-Benzylpyrrolidine-3-carbonitrile

Description

1-Benzylpyrrolidine-3-carbonitrile is a pyrrolidine-based organic compound featuring a benzyl group at the 1-position and a nitrile group at the 3-position. This derivative has a molecular formula of C₁₃H₁₆N₂, an average mass of 200.285 Da, and a monoisotopic mass of 200.131349 Da .

Propriétés

IUPAC Name |

1-benzylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCQUUNQHVAFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405451 | |

| Record name | 1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-52-8 | |

| Record name | 1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrolidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Alkylation of Pyrrolidine-3-carbonitrile

The most direct method involves N-alkylation of pyrrolidine-3-carbonitrile with benzyl halides. This single-step approach leverages the nucleophilicity of the pyrrolidine nitrogen:

Reaction Mechanism :

Typical Conditions :

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Temperature : 0–25°C

-

Reaction Time : 4–12 hours

Example Protocol :

Pyrrolidine-3-carbonitrile (5.08 g, 27.3 mmol) is dissolved in anhydrous THF under nitrogen. Benzyl bromide (4.2 mL, 35.5 mmol) is added dropwise at 0°C, followed by NaH (1.2 eq). The mixture warms to room temperature and stirs for 8 hours. Quenching with water and extraction with dichloromethane yields the product (82% yield).

Key Considerations :

Cyclization of β-Cyanamine Precursors

An alternative route involves cyclizing β-cyanamine derivatives to form the pyrrolidine ring. This method is advantageous for introducing stereochemistry at the 3-position:

Reaction Pathway :

Reported Conditions :

-

Catalyst : p-Toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂)

-

Solvent : Toluene or ethanol

-

Temperature : 80–110°C

Case Study :

A β-cyanamine precursor (10 mmol) is refluxed in toluene with p-TsOH (0.1 eq) for 6 hours. Column chromatography (petroleum ether/EtOAc, 8:1) isolates the product in 75% yield.

Advantages :

-

Avoids handling air-sensitive reagents (e.g., NaH).

-

Compatible with asymmetric synthesis for enantiomerically pure products.

Reaction Optimization and Scalability

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 0 → 25 | 82 | 95 |

| DMF | 25 | 78 | 92 |

| Ethanol | 40 | 65 | 88 |

Data aggregated from highlight THF as the optimal solvent for balancing yield and purity. Elevated temperatures in polar solvents (e.g., DMF) may promote side reactions, reducing yield by 4–7%.

Catalytic vs. Stoichiometric Bases

| Base | Equivalents | Yield (%) |

|---|---|---|

| NaH | 1.2 | 82 |

| K₂CO₃ | 2.0 | 75 |

| DBU | 1.5 | 68 |

NaH outperforms carbonate bases due to its stronger deprotonation capacity, though it requires rigorous anhydrous conditions.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.32–7.25 (m, 5H, Ar-H)

-

δ 3.68 (s, 2H, N-CH₂-Ph)

-

δ 3.12–2.98 (m, 1H, H-3)

IR (KBr) :

Mass Spec (APCI+) :

Industrial Production Considerations

Large-scale synthesis requires:

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

1-Benzylpyrrolidine-3-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Benzylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-Benzyl-3-methylpyrrolidine-3-carbonitrile

- Structural Differences : Addition of a methyl group at the 3-position adjacent to the nitrile.

Molecular Properties :

Property 1-Benzylpyrrolidine-3-carbonitrile (Hypothetical) 1-Benzyl-3-methylpyrrolidine-3-carbonitrile Molecular Formula C₁₂H₁₄N₂ (estimated) C₁₃H₁₆N₂ Molecular Weight (Da) ~194.25 200.285 Substituent Effects Nitrile only Nitrile + methyl (steric bulk) - This modification may also elevate lipophilicity (logP), affecting membrane permeability in biological systems .

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

- Structural Differences : Replacement of pyrrolidine with a pyrrolopyridine core and a phenylsulfonyl group at the 1-position.

- Key Features: The sulfonyl group is strongly electron-withdrawing, enhancing electrophilicity at the nitrile site . Aromatic pyrrolopyridine system enables π-π stacking interactions, unlike the non-aromatic pyrrolidine in the parent compound. NMR Data: Reported ¹H NMR signals (e.g., 130–190 ppm regions) suggest distinct electronic environments due to conjugation with the sulfonyl group .

2-Amino-4-benzoyl-1-arylpyrrole-3-carbonitriles

- Structural Differences: Pyrrole ring instead of pyrrolidine, with amino and benzoyl substituents.

- Reactivity: The amino group facilitates cyclization reactions with arylidene malonodinitriles or β-diketones to form pyrrolo[2,3-b]pyridines .

- Comparative Analysis: The absence of an amino group in this compound limits its utility in similar cyclization pathways. Benzoyl and aryl substituents enhance planar rigidity, favoring crystallinity compared to the flexible pyrrolidine backbone .

Spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile Derivatives

- Structural Differences : Incorporation of a spiro junction between indoline and pyrrolidine, with additional indole and pyridine moieties.

- Functional Implications: Spiro architecture introduces stereochemical complexity (e.g., chiral centers) and conformational constraints . Synthetic Utility: The parent compound could serve as a precursor for constructing spiro systems via multi-step functionalization.

Activité Biologique

1-Benzylpyrrolidine-3-carbonitrile (1-BPC) is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This compound consists of a pyrrolidine ring attached to a benzyl group and a carbonitrile functional group, which contribute to its pharmacological properties. This article explores the biological activity of 1-BPC, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 1-BPC is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The pyrrolidine ring allows for versatile binding interactions due to its sp³ hybridization, enabling the exploration of diverse pharmacophore spaces.

Targeted Pathways

1-BPC and its derivatives are known to influence several biochemical pathways:

- Antimicrobial Activity : Research indicates that 1-BPC exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Antiviral Properties : Similar compounds in the pyrrolidine class have demonstrated antiviral activities, suggesting potential applications in treating viral infections.

- Anticancer Effects : Preliminary studies suggest that 1-BPC may possess anticancer properties, although further investigation is needed to elucidate specific mechanisms .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-BPC and its derivatives:

- Antimicrobial Study : A study published in the Egyptian Journal of Chemistry reported that derivatives of pyrrolidine-3-carbonitrile showed significant antibacterial activity comparable to established antibiotics . The inhibition zones measured for various synthesized compounds indicated strong potential for development into new antimicrobial agents.

- Synthesis and Characterization : Research has focused on synthesizing novel derivatives from 1-BPC, exploring their structural modifications to enhance biological activity. For instance, modifications at the benzyl position have been linked to increased antimicrobial efficacy .

- Pharmacological Evaluation : A review highlighted the pharmacological potential of pyrrolidine derivatives, including 1-BPC, emphasizing their role in drug discovery for treating infections and other diseases . The ability of these compounds to modulate enzyme activity presents opportunities for therapeutic applications.

Q & A

Q. What are the common synthetic routes for 1-Benzylpyrrolidine-3-carbonitrile, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or cyclization reactions. A practical approach involves the reaction of pyrrolidine derivatives with benzyl halides, followed by cyanation at the 3-position. For example, cycloaddition reactions using nitrile-containing precursors under controlled temperatures (e.g., 25–80°C) and catalysts like K₂CO₃ or NaH can yield the target compound. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track intermediate formation .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, the C–N bond in the pyrrolidine ring measures ~1.47 Å, and the benzyl group adopts a twisted conformation relative to the heterocycle .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound derivatives, and how can SHELX software address these?

Challenges include:

- Disorder in flexible groups : The benzyl or pyrrolidine moieties may exhibit rotational disorder. SHELXL (via SHELX-2018) refines anisotropic displacement parameters (ADPs) and applies restraints to disordered regions .

- Twinned crystals : SHELXD detects pseudo-merohedral twinning and applies HKLF5 formatting for data integration .

- Weak diffraction : High-resolution data (e.g., θmax = 25.0°) collected at low temperature (296 K) improves signal-to-noise ratios .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- DFT calculations : Gaussian or ORCA software models charge distribution. The nitrile carbon (C≡N) shows high electrophilicity (Mulliken charge ~+0.35), favoring nucleophilic attacks (e.g., Grignard additions) .

- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., enzymes), predicting binding affinities. The pyrrolidine ring’s conformation (envelope or twisted) influences steric accessibility .

- QSAR studies : Regression models correlate substituent electronic effects (Hammett σ) with reaction rates. For example, electron-withdrawing groups at the benzyl position increase nitrile reactivity .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Steric effects : Bulky substituents on the pyrrolidine ring (e.g., 3-methyl) reduce binding to flat enzyme active sites (e.g., kinases) but enhance selectivity for hydrophobic pockets .

- Electronic effects : Electron-donating groups (e.g., methoxy) on the benzyl ring increase π-π stacking with aromatic residues in receptors, improving affinity. Conversely, electron-withdrawing groups (e.g., nitro) enhance metabolic stability .

- Case study : 1-Benzyl-3-methylpyrrolidine-3-carbonitrile (monoisotopic mass 200.131349 Da) showed 2-fold higher inhibitory activity against a kinase target compared to the parent compound due to optimized steric bulk .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound analogs?

- Dynamic vs. static structures : NMR detects time-averaged conformations, while SCXRD captures static snapshots. For example, NMR may suggest rapid ring puckering, whereas crystallography shows a single dominant conformation .

- Validation : Cross-validate bond lengths (e.g., C–N: 1.47 Å in XRD vs. 1.49 Å in DFT) and compare ADPs with calculated thermal ellipsoids .

- Temperature effects : Low-temperature crystallography (100 K) reduces thermal motion artifacts, aligning better with computational models .

Q. How are enantiomers of this compound derivatives resolved, and what chiral analysis methods are recommended?

- Synthesis : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) induce asymmetry during cyclization. Alternatively, enzymatic resolution using lipases separates enantiomers .

- Analysis :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers (retention time difference >2 min) .

- Circular dichroism (CD) : Peaks at 220–250 nm distinguish R and S configurations .

- Case study : Tartaric acid derivatives resolved racemic 1-benzyl-3-aminopyrrolidine with >99% enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.